

Application Note: High-Resolution NMR Characterization of Chiral Peptidomimetic Scaffolds

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Compound of Interest

Compound Name: *(R)*-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

CAS No.: 1373232-19-9

Cat. No.: B1379057

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Focus: *(R)*-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Abstract & Scope

This guide details the nuclear magnetic resonance (NMR) spectroscopic analysis of ***(R)*-benzyl 2-methyl-3-oxopiperazine-1-carboxylate** (CAS: 1373232-19-9).[1][2] This molecule represents a critical class of chiral building blocks used in the synthesis of protease inhibitors and peptidomimetics.[1]

The Challenge: The N-benzyloxycarbonyl (Cbz) protecting group at the N1 position induces restricted rotation around the carbamate C-N bond.[1] This results in the presence of distinct s-cis and s-trans rotamers in solution at ambient temperature, leading to signal doubling and spectral complexity that is often mistaken for impurities.[1]

The Solution: This protocol provides:

- Diagnostic chemical shift assignments for the rotameric mixture.[1]
- Variable Temperature (VT) NMR protocols to achieve signal coalescence.[1]

- Validation workflows for stereochemical integrity.

Molecular Specifications

- IUPAC Name: Benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1]
- Molecular Formula:
[2][3]
- Molecular Weight: 248.28 g/mol [2][3]
- Key Structural Elements:
 - Chiral Center (C2):R-configuration (derived from D-Alanine).[1]
 - Lactam Ring: 3-oxopiperazine core.[1][3][4]
 - Protecting Group: Carbobenzyloxy (Cbz) at N1.[1]

Rotameric Equilibrium & Analysis Strategy

The N1-C(carbonyl) bond possesses partial double-bond character, creating a high rotational energy barrier (~14-18 kcal/mol).[1] In NMR solvents like CDCl₃

or DMSO-

, this leads to two observable conformers in slow exchange on the NMR timescale.[1]

Diagram 1: Rotameric Equilibrium & Workflow



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Caption: Workflow illustrating the transition from complex rotameric mixtures to simplified spectra via Variable Temperature (VT) NMR.

Experimental Protocol

4.1 Sample Preparation

- Standard Characterization: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS.
 - Note: Expect complex splitting patterns due to rotamers.[1]
- Coalescence Studies (Recommended): Dissolve 10-15 mg of sample in 0.6 mL DMSO-
.
 - Reasoning: DMSO allows heating up to 100°C (373 K) safely, facilitating the coalescence of rotameric signals into single, sharp peaks.[1]

4.2 Instrument Parameters

- Frequency: 400 MHz or higher (500/600 MHz recommended for resolving multiplets).
- Pulse Sequence: Standard 1H zg30; 13C pg30 (proton decoupled).
- Temperature:
 - Experiment A: 298 K (25°C) – To observe rotamer ratio.[1]
 - Experiment B: 353 K (80°C) – To confirm purity via coalescence.

Spectroscopic Data Analysis[1][5][6][7]

5.1

H NMR Data (CDCl₃)

, 400 MHz, 298 K)

Note: Data is presented for the mixture of rotamers (Major : Minor ratio approx. 3:2).[1] Signals may appear as dual sets.[1][5]

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity & Interpretation
Aromatic	Ph-H	7.30 – 7.45	m (5H).[1][6] Overlapping signals for both rotamers.[1]
NH	Amide H	6.20 – 6.80	br s (1H).[1] Broad, exchangeable.[1] Shift varies with concentration.
Benzyl	Ph-CH -O	5.10 – 5.25	m (2H).[1] Often appears as two sets of AB quartets or broadened singlets due to chirality and rotamers.[1]
H-2	Methine (Chiral)	4.60 – 4.85	m (1H).[1] Diagnostic signal. Deshielded by adjacent N-Cbz and C=O.[1] distinct shifts for rotamers.[1][5]
H-6	Ring CH (N-adj)	3.80 – 4.20	m (1H).[1] Strongly affected by Cbz anisotropy.[1]
H-5/6	Ring CH	3.20 – 3.60	m (3H).[1] Complex envelope of signals for remaining ring protons.[1]
Methyl	CH -C2	1.45 – 1.55	d (3H), J 7.0 Hz.[1] Often appears as two doublets separated by ~0.05 ppm.[1]

5.2

C NMR Data (CDCl₃)

, 100 MHz)

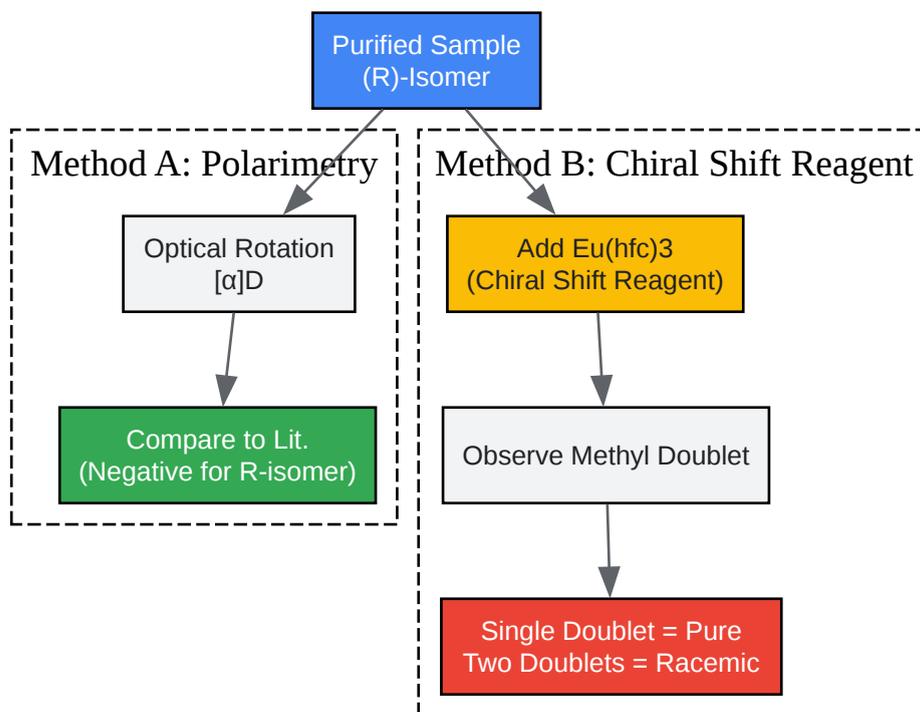
Diagnostic Carbon Signals (Rotamer splitting observed)

Carbon Type	Chemical Shift (, ppm)	Assignment Notes
Amide C=O	168.5 / 169.1	Lactam carbonyl.[1]
Carbamate C=O	154.8 / 155.5	Cbz carbonyl.[1]
Aromatic	136.0, 128.0–129.0	Phenyl ring carbons.[1]
Benzylic	67.5 / 67.8	Ph-CH -O.
C-2 (Methine)	52.5 / 53.2	Chiral center.[1]
C-6 (CH)	41.0 – 44.0	Broadened or split.[1]
C-5 (CH)	38.5 / 39.0	
Methyl	15.5 / 16.2	Diagnostic for the alanine-derived scaffold.[1]

Advanced Validation: Stereochemical & Purity Checks

To distinguish the (R)-enantiomer from the (S)-enantiomer or racemate, simple 1D NMR is insufficient as enantiomers have identical NMR spectra in achiral environments.[1]

Diagram 2: Stereochemical Validation Logic



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Caption: Decision tree for validating the enantiomeric purity of the (R)-isomer.

Protocol for Method B (Chiral Shift Reagent):

- Prepare a standard NMR tube in CDCl₃

[1]

- Record a reference spectrum.[1]

- Add 2-5 mg of Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

- Monitor the Methyl doublet at ~1.5 ppm.[1]

- Result: If the sample is enantiopure, the doublet will shift but remain a single doublet.[1] If racemic, the doublet will split into two distinct doublets (diastereomeric complexes).[1]

References

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